

A Technical Guide to the Fundamental Applications of IR-820 in Biology

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Compound of Interest

Compound Name: IR-820

Cat. No.: B1672171

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Introduction

IR-820 is a near-infrared (NIR) cyanine dye that has garnered significant attention within the scientific community for its versatile applications in biology and medicine.[1][2][3] Structurally similar to the FDA-approved indocyanine green (ICG), **IR-820** exhibits superior stability, making it a promising candidate for a range of biomedical applications.[4][5] Its strong absorption and emission in the NIR window (700-1700 nm) allows for deep tissue penetration, a critical feature for in vivo studies.[2][3][6] This guide provides an in-depth overview of the core applications of **IR-820**, focusing on photothermal therapy, photodynamic therapy, bioimaging, and its role as a component in advanced drug delivery systems.

Core Applications of IR-820

Photothermal Therapy (PTT)

Photothermal therapy is a non-invasive cancer treatment modality that utilizes photothermal agents to convert light energy into heat, inducing hyperthermia and subsequent tumor cell ablation.[7] **IR-820** is an excellent photothermal agent due to its high absorption in the NIR region and efficient conversion of light to heat.[8]

- **Mechanism:** When irradiated with an NIR laser (typically around 808 nm), **IR-820** molecules absorb the photon energy, enter an excited state, and then release this energy non-radiatively as heat.[8][9] This localized temperature increase (hyperthermia) to levels above

49°C can effectively destroy cancer cells.[8] Studies have shown that aqueous solutions of **IR-820** can reach temperatures of 55°C within minutes of laser irradiation.[8]

- **Efficacy:** The photothermal conversion efficiency of **IR-820** has been reported to be as high as 32.74%.[8] When encapsulated in nanoparticles, this efficiency can be further enhanced. For instance, liposome-encapsulated **IR-820** has demonstrated a photothermal conversion efficiency of 25.23%.[7] This treatment has been shown to inhibit or completely eradicate subcutaneous tumors in mouse models.[10][11]

Photodynamic Therapy (PDT)

In addition to its photothermal properties, **IR-820** can also function as a photosensitizer for photodynamic therapy. PDT is a treatment that involves a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), which are highly toxic to cells.[12]

- **Mechanism:** Upon excitation by NIR light, **IR-820** can transfer its energy to molecular oxygen, generating singlet oxygen and other ROS.[12][13] These ROS induce oxidative stress within cancer cells, leading to apoptosis (programmed cell death) or necrosis.[12] The apoptotic pathway is often mediated by caspases and poly ADP-ribose polymerase (PARP). [13]
- **Synergistic Therapy:** The dual capability of **IR-820** for both PTT and PDT makes it a powerful agent for synergistic cancer therapy.[7] Combining these two modalities can lead to enhanced therapeutic efficacy compared to either treatment alone.[7]

Bioimaging

IR-820 is a potent fluorescent probe, particularly in the second near-infrared window (NIR-II, 900-1700 nm).[10][11] Bioimaging in the NIR-II region offers significant advantages, including deeper tissue penetration and higher spatial resolution due to reduced light scattering and absorption by biological tissues.[6][10][11]

- **Enhanced Fluorescence:** Interestingly, the fluorescence brightness of **IR-820** is significantly enhanced when it is in serum compared to water.[8][10][11] This is attributed to its tendency to bind with serum proteins like albumin, which prevents aggregation and self-quenching.[14][15][16] The quantum yield of **IR-820** in serum can be about seven times higher than in water.[8][15]

- Applications: This property makes **IR-820** an excellent contrast agent for in vivo imaging. It has been successfully used for real-time cerebrovascular functional imaging (angiography) and for NIR-II fluorescence-guided tumor resection surgery.[\[10\]](#)[\[11\]](#)[\[14\]](#)

Drug Delivery Systems

A significant challenge with small-molecule dyes like **IR-820** is their low water stability, nonspecific distribution, and short circulation half-life.[\[2\]](#)[\[6\]](#)[\[9\]](#) To overcome these limitations, **IR-820** is often encapsulated within nanoparticles, transforming it into a versatile theranostic agent.

- Nanocarriers: Various biocompatible and biodegradable nanocarriers have been employed, including poly(lactic-co-glycolic acid) (PLGA) nanoparticles, liposomes, and dendrimers.[\[6\]](#)[\[9\]](#)[\[12\]](#)[\[17\]](#)[\[18\]](#) Encapsulation improves the stability and biocompatibility of **IR-820** and allows for controlled release.[\[9\]](#)[\[18\]](#) For example, **IR-820** loaded PLGA nanoparticles show excellent biocompatibility, with over 80% cell viability in the dark, whereas free **IR-820** can be more toxic at equivalent concentrations.[\[2\]](#)[\[9\]](#)
- Targeted Delivery: These nanoparticles can be further modified with targeting ligands (e.g., transferrin) to specifically bind to receptors overexpressed on cancer cells, enhancing drug accumulation at the tumor site and minimizing off-target effects.[\[12\]](#) This targeted approach, combined with the imaging and therapeutic properties of **IR-820**, provides a powerful platform for cancer theranostics.[\[6\]](#)

Quantitative Data Summary

The following table summarizes key quantitative parameters of **IR-820** from various studies.

Parameter	Value	Solvent/Condition	Source
Excitation Wavelength (Max)	~710 nm - 793 nm	Varies (Water, Serum)	[2][6][8][9]
Emission Wavelength (Max)	~820 nm - 858 nm	Varies (Water, Serum)	[2][6][9][15]
Quantum Yield (QY)	0.313%	Water	[8][15]
2.521%	10% Fetal Bovine Serum (FBS)	[8][15]	
Photothermal Conversion Efficiency (η)	32.74%	Free IR-820	[8]
25.23%	Liposome-encapsulated IR-820	[7]	
In Vitro Concentration (PTT/PDT)	1.5 μ M - 65 μ M	Cell Culture Media	[2][4][9]
In Vitro Concentration (Imaging)	10 μ M - 35 μ M	Cell Culture Media	[4][17]
In Vivo Administration Dose (Imaging)	0.5 mg/mL, 200 μ L injection	Intravenous	[8]
In Vivo Administration Dose (PTT)	2 mg/mL, 100 μ L injection	Intramuscular	[8]
Laser Power Density (In Vitro PTT)	1.5 W/cm ² - 21.2 W/cm ²	808 nm laser	[2][9][17]
Laser Power Density (In Vivo PTT)	2 W/cm ²	793 nm laser	[8]

Experimental Protocols

Protocol for In Vitro Photothermal Cytotoxicity (MTT Assay)

This protocol assesses the viability of cancer cells after treatment with **IR-820** and NIR laser irradiation.

Materials:

- Cancer cell line (e.g., MCF-7, HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **IR-820** stock solution
- Phosphate-buffered saline (PBS)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]
- Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)[19][20]
- NIR laser (e.g., 808 nm)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of approximately 7,500-10,000 cells per well in 100 μ L of complete medium.[19] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[21][22]
- Treatment: Remove the medium and add fresh medium containing various concentrations of **IR-820** (e.g., 0, 5, 10, 20, 50 μ M). Incubate for 3-4 hours to allow for cellular uptake.[2][9][17]
- Laser Irradiation: For the experimental groups, irradiate the designated wells with an 808 nm NIR laser at a specific power density (e.g., 14.1 W/cm²) for a short duration (e.g., 30 seconds to 2 minutes).[2][9] Include control groups: cells only, laser only, and **IR-820** only (no laser).
- Incubation: Return the plate to the incubator and incubate for another 24 to 48 hours.[2][9]

- **MTT Addition:** Add 20 μ L of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[\[19\]](#)[\[21\]](#)
- **Solubilization:** Carefully aspirate the medium containing MTT. Add 150 μ L of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[\[19\]](#)[\[20\]](#)
- **Absorbance Reading:** Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[\[19\]](#) Read the absorbance at 570-590 nm using a microplate reader.[\[19\]](#)[\[20\]](#)
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with no cells.

Protocol for Fabrication of IR-820 Loaded PLGA Nanoparticles

This protocol describes the synthesis of **IR-820** encapsulated PLGA nanoparticles (IR820-PLGA NPs) using a single emulsion method.[\[17\]](#)

Materials:

- PLGA (poly(lactic-co-glycolic acid))
- **IR-820** dye
- Acetone
- Methanol (for **IR-820** stock)
- Distilled water
- Stir plate

Procedure:

- **PLGA Solution:** Dissolve PLGA in acetone to a concentration of 1 mg/mL.[\[17\]](#)

- **IR-820 Addition:** Prepare a stock solution of **IR-820** in methanol (e.g., 0.5 g/mL). Add the required amount of the **IR-820** stock to the PLGA/acetone solution to achieve a final **IR-820** concentration of 0.5 mg/mL.[\[17\]](#)
- **Emulsification:** While stirring the distilled water, add the **IR-820**/PLGA/acetone mixture dropwise into the water. A typical volume ratio is 1:3 (organic phase to aqueous phase).[\[17\]](#)
- **Solvent Evaporation:** Continue stirring the emulsion for at least 2 hours to allow the acetone to fully evaporate, leading to the formation of solid nanoparticles.[\[17\]](#)
- **Purification:** Purify the resulting IR820-PLGA NPs. This can be done by centrifugation followed by washing with distilled water or by using a centrifugal filter device (e.g., 10 kDa Amicon) to remove free, unencapsulated **IR-820** dye.[\[9\]](#)
- **Storage:** Resuspend the purified nanoparticles in PBS or distilled water and store at 4°C for future use.[\[9\]](#)

Protocol for In Vivo NIR-II Fluorescence Imaging

This protocol provides a general workflow for imaging tumors in a mouse model using **IR-820**.

Materials:

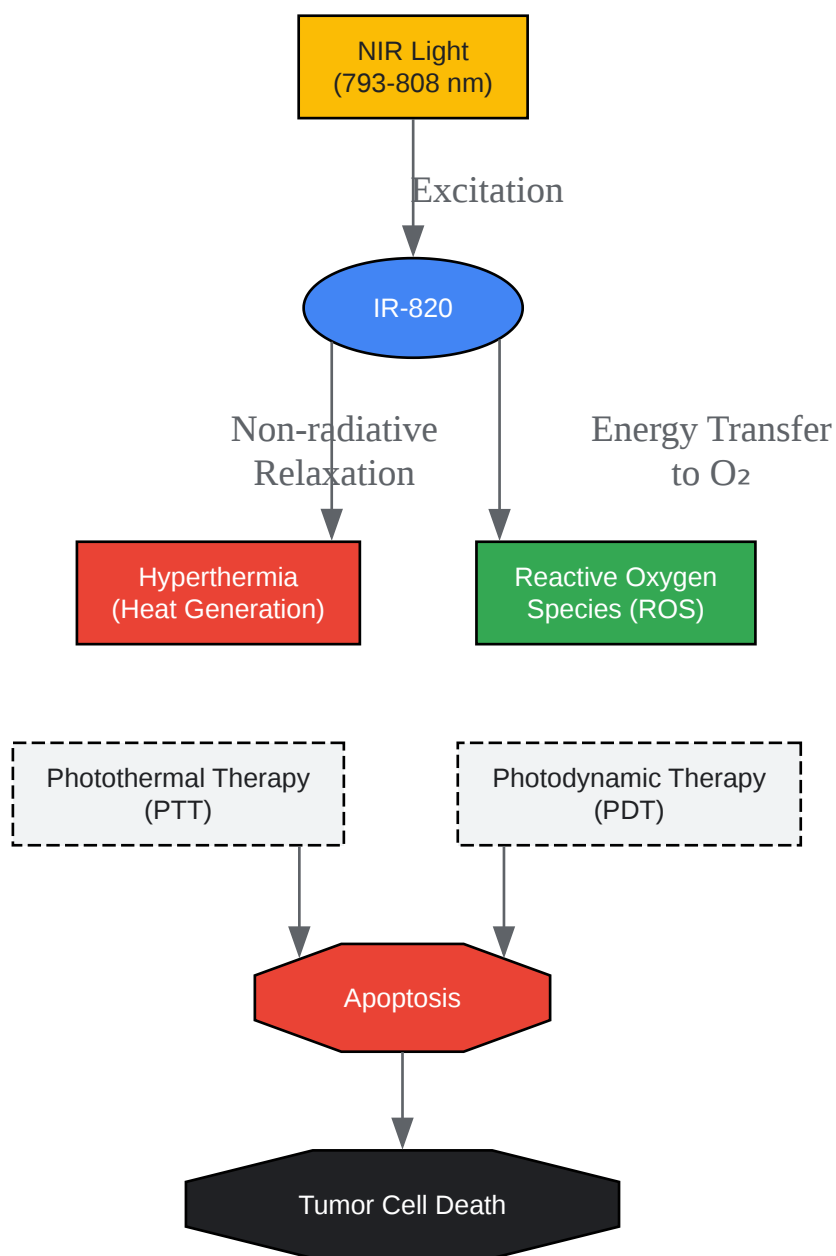
- Tumor-bearing mouse model (e.g., 4T1 breast cancer)
- **IR-820** solution (e.g., 0.5 mg/mL in PBS)
- In vivo imaging system capable of NIR-II detection
- Anesthesia (e.g., isoflurane)

Procedure:

- **Animal Preparation:** Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.
- **Dye Administration:** Inject approximately 100-200 μ L of the **IR-820** solution intravenously via the tail vein.[\[1\]](#)[\[8\]](#)[\[23\]](#)

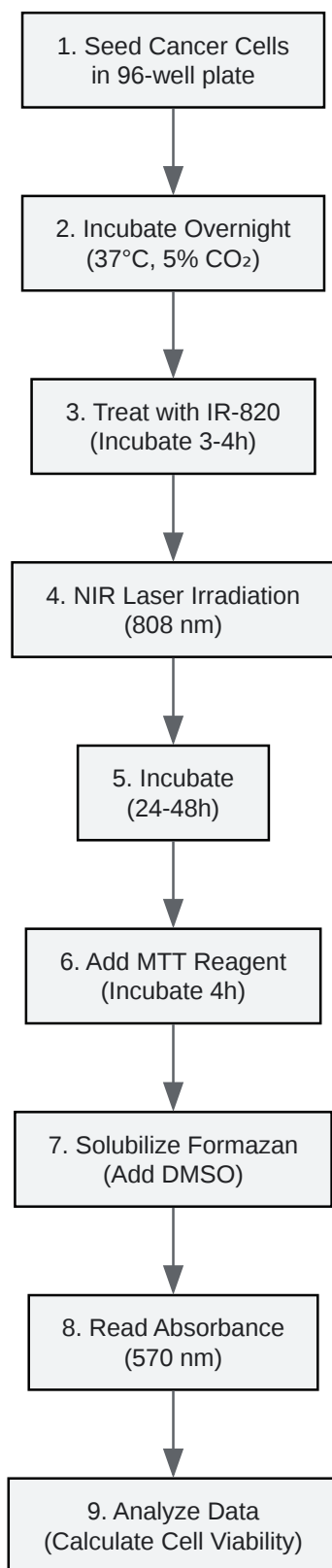
- **Image Acquisition:** Place the mouse in the imaging chamber of the NIR-II imaging system. Acquire fluorescence images at various time points post-injection (e.g., 15 minutes, 3h, 6h, 12h, 24h, 48h) to monitor the biodistribution and tumor accumulation of the dye.[\[16\]](#)[\[23\]](#)[\[24\]](#)
The strongest tumor signal is often observed between 12 and 24 hours.[\[24\]](#)
- **Ex Vivo Imaging (Optional):** After the final in vivo imaging time point, the mouse can be euthanized. Major organs (liver, kidney, spleen, heart, lung) and the tumor can be harvested for ex vivo imaging to confirm the biodistribution of **IR-820**.[\[8\]](#)[\[24\]](#)
- **Data Analysis:** Quantify the fluorescence intensity in the tumor region and other organs over time to assess the targeting efficiency and clearance of **IR-820**.[\[24\]](#)

Visualizations: Pathways and Workflows



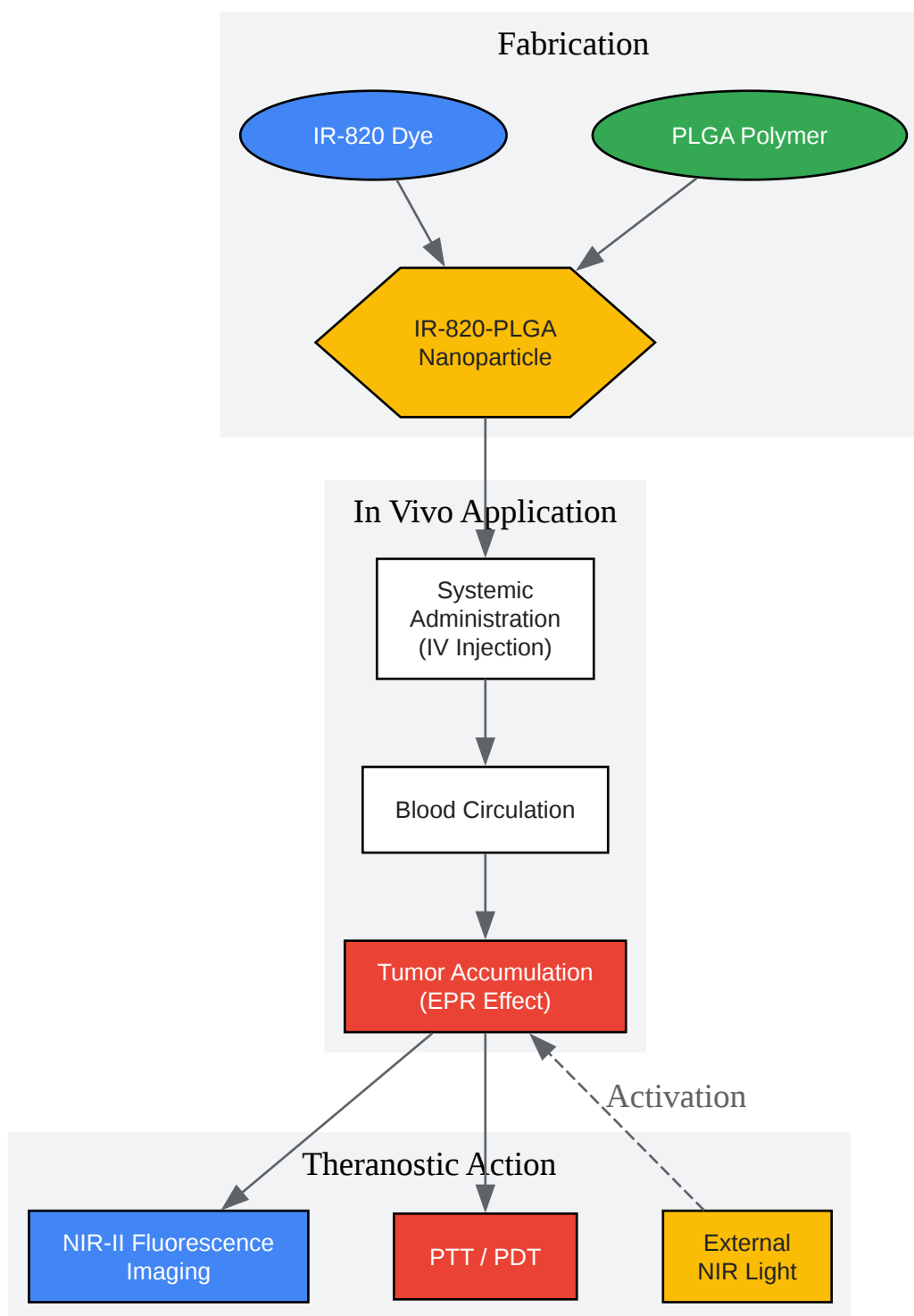
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Caption: Signaling pathway for **IR-820** mediated PTT and PDT.



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Caption: Experimental workflow for in vitro photothermal therapy.



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Caption: Logic of **IR-820** nanoparticle for targeted theranostics.

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